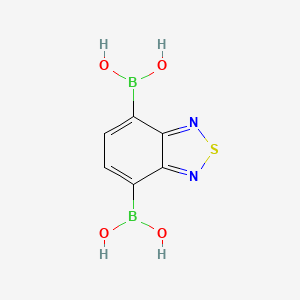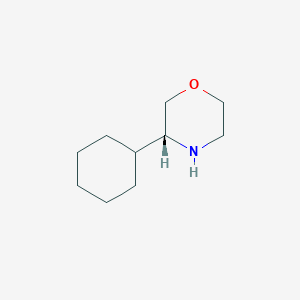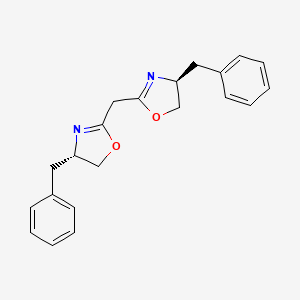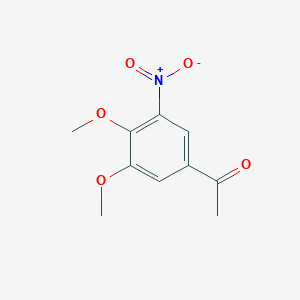
2,1,3-Benzothiadiazole-4,7-diylbisboranic acid
Vue d'ensemble
Description
2,1,3-Benzothiadiazole-4,7-diylbisboranic acid, also known as Benzo[c]-1,2,3-thiadiazol-4,7-diyl-4,7-diboronic acid dipinacol ester, is a chemical compound with the empirical formula C18H26B2N2O4S . It is a derivative of 2,1,3-Benzothiadiazole .
Molecular Structure Analysis
The molecular structure of 2,1,3-Benzothiadiazole-4,7-diylbisboranic acid is characterized by a benzothiadiazole core with boronic acid groups at the 4 and 7 positions . The molecular weight is 223.81 g/mol .Chemical Reactions Analysis
2,1,3-Benzothiadiazole derivatives exhibit a variety of chemical reactions. For instance, under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared . The specific chemical reactions involving 2,1,3-Benzothiadiazole-4,7-diylbisboranic acid are not detailed in the sources retrieved.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 524.8±60.0 °C and a predicted density of 1.67±0.1 g/cm3 . The pKa is predicted to be 5.22±0.30 .Applications De Recherche Scientifique
Fluorophores
The compound has been extensively researched for use as fluorophores . Fluorophores are chemical compounds that can re-emit light upon light excitation. They play a crucial role in a variety of research fields, including biochemistry and medicine, where they are frequently used in fluorescence microscopy and flow cytometry.
Visible Light Organophotocatalysts
The compound has potential use as visible-light organophotocatalysts . Organophotocatalysts are organic compounds that can absorb light and transfer the energy to other molecules, driving chemical reactions. This property can be utilized in various fields, such as organic synthesis and environmental remediation.
Photovoltaics
The compound has been extensively researched for use in photovoltaics . Photovoltaics is the conversion of light into electricity using semiconducting materials that exhibit the photovoltaic effect. The compound’s electron-accepting properties make it a promising candidate for use in photovoltaic applications.
Fluorescent Sensors
The compound has been used as fluorescent sensors . These sensors can detect the presence of specific target substances (ions, molecules) and produce a fluorescence signal. They are widely used in various fields, such as environmental monitoring, medical diagnostics, and industrial process control.
Bioimaging Probes
The compound has been used as bioimaging probes for lipid droplets, mitochondria, and plasma membranes . Bioimaging probes are tools used in biology and medicine to view or track biological processes at the cellular and molecular level.
Photocatalytic Applications
The compound has been researched for photocatalytic applications . Photocatalysis is a process in which a substance absorbs light and subsequently catalyzes a chemical reaction. This property can be utilized in various fields, such as environmental remediation and energy production.
Mécanisme D'action
Target of Action
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid, also known as 2,1,3-Benzothiadiazole-4,7-diylbisboranic acid, is a compound that primarily targets electron donor-acceptor (D-A) systems . These systems are crucial in a variety of applications, including photovoltaics and fluorescent sensors .
Mode of Action
The compound interacts with its targets through an intramolecular charge transfer mechanism during light absorption . This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the benzo[c][1,2,5]thiadiazole (BTZ) group .
Biochemical Pathways
The compound affects the photophysical and optoelectronic properties of the D-A systems . By varying the donor groups while keeping the BTZ acceptor group the same, the compound can systematically modify these properties .
Pharmacokinetics
It’s worth noting that the compound’soptoelectronic and photophysical properties can be systematically modified, which could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
The compound’s action results in the modification of the optoelectronic and photophysical properties of the D-A systems . This can enhance their performance in applications such as photovoltaics and fluorescent sensors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community for performing environmentally sustainable chemistry . The compound’s potential as a visible-light organophotocatalyst is currently under research .
Propriétés
IUPAC Name |
(4-borono-2,1,3-benzothiadiazol-7-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6B2N2O4S/c11-7(12)3-1-2-4(8(13)14)6-5(3)9-15-10-6/h1-2,11-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUIHJKGYPCTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=NSN=C12)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6B2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine](/img/structure/B3177130.png)
